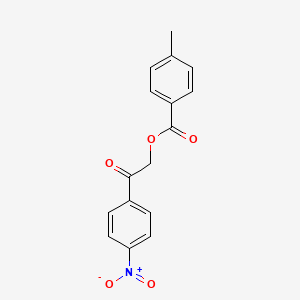![molecular formula C14H11Br3N2O4 B11547411 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-ブロモフラン-2-イルメチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジドは、その独特な構造とさまざまな科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、臭素で置換されたフラン環、ジブロモ-メトキシフェノキシ基、アセトヒドラジド部分を含んでいます。その複雑な構造は、有機化学および関連分野の関心の対象となっています。
準備方法
合成ルートと反応条件
(E)-5-ブロモフラン-2-イルメチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジドの合成は、通常、フランとフェノキシ成分の調製から始まる複数段階を含みます。フラン環は、制御された条件下で臭素またはN-ブロモスクシンイミド(NBS)を使用して臭素化されます。フェノキシ成分は、メトキシフェノール誘導体を臭素化することによって合成されます。これらの中間体は、その後、ヒドラジド結合を使用してカップリングされ、多くの場合、適切な溶媒と触媒を使用して還流条件下で反応を促進します。
工業生産方法
この化合物の工業生産には、同様の合成ルートが用いられますが、より大規模で行われます。このプロセスは、収量と純度を最適化するために最適化され、多くの場合、一貫した生産を確実にするために自動反応器と連続フローシステムが使用されます。高性能液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの品質管理対策が、化合物の構造と純度を確認するために用いられます。
化学反応の分析
反応の種類
(E)-5-ブロモフラン-2-イルメチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジドは、次を含むさまざまな化学反応を受けることができます。
酸化: フラン環は、フランオンまたはその他の酸素化誘導体を形成するために酸化される可能性があります。
還元: 臭素原子は水素に還元され、化合物の反応性と特性が変化する可能性があります。
置換: 臭素原子は、求核置換反応によって、アミンやチオールなどの他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)またはパラジウム触媒を用いた水素ガス(H₂)などの還元剤が使用されます。
置換: アジ化ナトリウム(NaN₃)やチオ尿素(NH₂CSNH₂) などの求核剤を適切な条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はフランオンを生成する可能性があり、還元は脱臭素化誘導体を生成する可能性があります。置換反応は新しい官能基を導入する可能性があり、さまざまな置換アセトヒドラジドをもたらします。
科学研究における用途
(E)-5-ブロモフラン-2-イルメチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジドは、いくつかの科学研究の用途を持っています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について調査されています。
医学: 創薬や医薬品化学など、潜在的な治療用途について調査されています。
工業: その独特の化学特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
科学的研究の応用
N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(E)-5-ブロモフラン-2-イルメチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体などの細胞標的に作用し、その活性を調節することがあります。関与する分子経路には、酵素活性の阻害、細胞膜の破壊、またはDNA複製への干渉が含まれる可能性があります。
類似化合物との比較
類似化合物
- N’-[(E)-(2-ブロモフェニル)メチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジド
- N’-[(E)-(5-クロロフラン-2-イル)メチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジド
- N’-[(E)-(5-ブロモフラン-2-イル)メチリデン]-2-(2,4-ジクロロ-6-メトキシフェノキシ)アセトヒドラジド
独自性
(E)-5-ブロモフラン-2-イルメチリデン]-2-(2,4-ジブロモ-6-メトキシフェノキシ)アセトヒドラジドは、臭素化されたフランとフェノキシ基の特定の組み合わせにより、独特の化学的および生物学的特性を付与するため、独特です。その構造により、さまざまな化学修飾が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。
特性
分子式 |
C14H11Br3N2O4 |
|---|---|
分子量 |
510.96 g/mol |
IUPAC名 |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H11Br3N2O4/c1-21-11-5-8(15)4-10(16)14(11)22-7-13(20)19-18-6-9-2-3-12(17)23-9/h2-6H,7H2,1H3,(H,19,20)/b18-6+ |
InChIキー |
SQSPCPAZQFONSG-NGYBGAFCSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(O2)Br |
正規SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547330.png)
![N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
![3-(5-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11547348.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11547361.png)

![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11547374.png)
![(2E,5E)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,4-dichloro-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547376.png)
![(7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11547377.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11547383.png)

![N-[(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11547385.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11547386.png)
